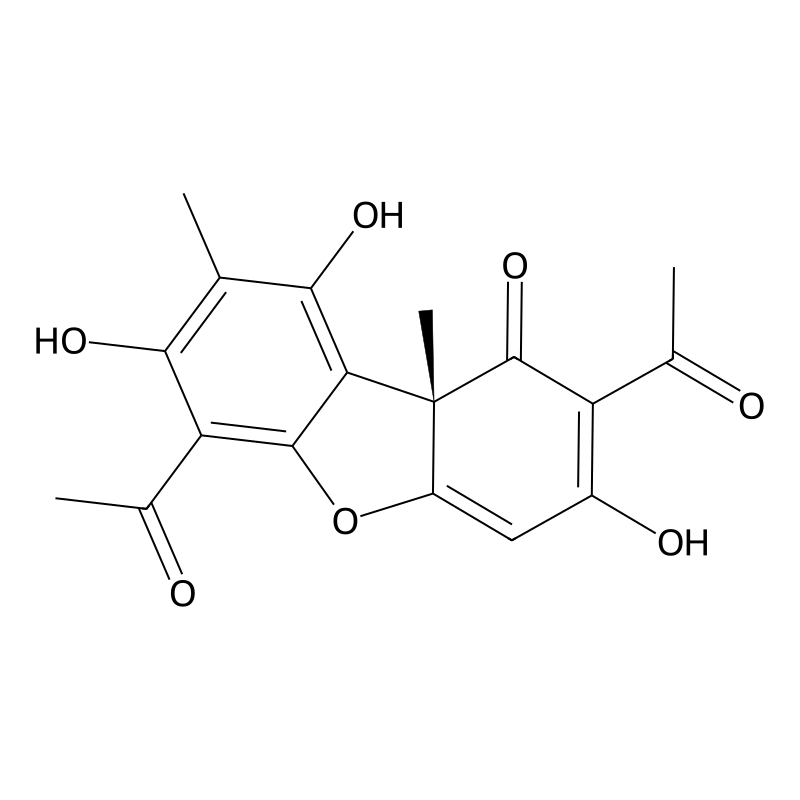

(+)-Usnic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(+)-Usnic acid is a naturally occurring, hydrophobic dibenzofuran derivative predominantly isolated from Usnea and Cladonia lichen species. As a secondary metabolite, it is procured for its quantified antimicrobial and antibiofilm properties. In industrial and pharmaceutical contexts, the (+)-enantiomer is prioritized over racemic mixtures due to its specific stereochemical interactions with biological targets. However, its poor aqueous solubility and dose-dependent hepatotoxicity dictate strict formulation requirements, often necessitating liposomal encapsulation, polymer integration, or conversion into hydrophilic salt derivatives (e.g., potassium or sodium usnate) to modify bioavailability and safety profiles [1].

Substituting (+)-usnic acid with its (-)-enantiomer, racemic mixtures, or hydrophilic salts fundamentally alters both the toxicological profile and formulation compatibility. The two enantiomers exhibit divergent biological behaviors; for instance, (-)-usnic acid demonstrates a 2.5- to 3.5-fold higher genotoxicity against normal human cells compared to the (+)-enantiomer[1]. Furthermore, substituting the free acid with its potassium or sodium salt (usnate) shifts the compound's solubility from highly hydrophobic to completely water-soluble. Procurement decisions must therefore strictly align the chosen form—enantiopure free acid vs. salt—with the intended delivery matrix (e.g., hydrophobic polymer coatings vs. aqueous topical solutions) and the required safety margins.

Quantified Antimicrobial Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In microdilution assays against the multi-drug-resistant clinical isolate MRSA 2071, (+)-usnic acid demonstrated an MIC of 7.8 µg/mL. In the same assay, the standard quinolone antibiotic Norfloxacin required an MIC of 500 µg/mL. Furthermore, historical data for the (-)-enantiomer against similar MRSA strains shows an MIC range of 25-50 µg/mL. (+)-Usnic acid also exhibited synergy with Norfloxacin, lowering the required effective concentration of the antibiotic [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA 2071 |

| Target Compound Data | (+)-Usnic acid: 7.8 µg/mL |

| Comparator Or Baseline | Norfloxacin: 500 µg/mL; (-)-Usnic acid: 25-50 µg/mL |

| Quantified Difference | (+)-Usnic acid demonstrated a 64-fold lower MIC compared to Norfloxacin and a 3- to 6-fold lower MIC compared to the (-)-enantiomer baseline. |

| Conditions | In vitro microdilution assay against clinical isolate MRSA 2071. |

Procurement for anti-staphylococcal applications should prioritize (+)-usnic acid as a standalone agent or synergistic adjuvant where conventional quinolone antibiotics fail.

Favorable Genotoxic Profile Compared to the (-)-Enantiomer

When evaluated in human peripheral-blood lymphocytes at concentrations of 0.15 and 0.30 mM, the enantiomers of usnic acid exhibited distinct safety profiles. The (-)-enantiomer induced 2.5 to 3.5 times more atypical DNA comets than the (+)-stereoisomer. Consequently, the genotoxicity of the (-)-enantiomer was quantified as twice as high as that of (+)-usnic acid, indicating that the dextrorotatory form is significantly less damaging to normal human genetic material[1].

| Evidence Dimension | Induction of atypical DNA comets (genotoxicity marker) |

| Target Compound Data | (+)-Usnic acid: Baseline genotoxic effect at 0.15–0.30 mM |

| Comparator Or Baseline | (-)-Usnic acid: Induces 2.5–3.5 times more atypical DNA comets at identical concentrations |

| Quantified Difference | The (-)-enantiomer exhibits up to 350% higher genotoxicity in human peripheral-blood lymphocytes compared to the (+)-enantiomer. |

| Conditions | In vitro DNA-comet assay in human peripheral-blood lymphocytes exposed to 0.15 and 0.30 mM concentrations. |

Buyers formulating topical or internal therapeutics must strictly source the (+)-enantiomer to minimize genotoxic and cytotoxic risks to healthy human cells.

Solubility and Formulation Compatibility vs. Salt Derivatives

The physical form of usnic acid dictates its processability. (+)-Usnic acid in its free acid form is practically insoluble in water, requiring organic solvents such as acetone or ethyl acetate for dissolution. In contrast, its modified salt form, potassium usnate, achieves 100% aqueous solubility. Pharmacokinetic evaluations reveal that this structural modification significantly increases the speed of absorption and overall bioavailability compared to the hydrophobic free acid [1].

| Evidence Dimension | Aqueous solubility and bioavailability |

| Target Compound Data | (+)-Usnic acid (free acid): Practically insoluble in water; requires organic solvents. |

| Comparator Or Baseline | Potassium Usnate (salt form): 100% water solubility with significantly higher absorption speed. |

| Quantified Difference | Salt conversion yields a 100% water-soluble derivative, whereas the free acid remains highly hydrophobic. |

| Conditions | Solubility profiling and in vivo pharmacokinetic absorption assays. |

Formulators must procure the free acid for hydrophobic polymer coatings, but must switch to the potassium or sodium salt form for aqueous solutions or high-bioavailability oral formulations.

Antimicrobial Polymer Coatings for Medical Devices

Due to its high hydrophobicity and quantified anti-staphylococcal activity (MIC 7.8 µg/mL against MRSA), (+)-usnic acid is an appropriate active pharmaceutical ingredient for integration into polyurethane or Teflon catheters. Its poor water solubility prevents rapid aqueous leaching, ensuring sustained biofilm inhibition on device surfaces [1].

Synergistic Adjuvant for Antibiotic-Resistant Formulations

Given its documented ability to modulate efflux pump activity and cause cell leakage, (+)-usnic acid is suited for co-formulation with older antibiotics like Norfloxacin. It can be procured as a resistance-breaking adjuvant for topical treatments targeting multidrug-resistant Gram-positive infections [2].

Enantiopure Sourcing for Low-Toxicity Dermatologicals

Because (+)-usnic acid induces 2.5 to 3.5 times fewer atypical DNA comets in normal cells compared to the (-)-enantiomer, it is the required stereoisomer for procurement in dermatological creams and cosmetic preservatives where human cellular safety is a primary specification [3].

References

- [1] Francolini, I., et al. 'Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces.' Antimicrobial Agents and Chemotherapy (2004).

- [2] Sinha, S., et al. 'A Mechanistic Insight into the Anti-Staphylococcal Mode of Action of (+)-Usnic Acid and Its Synergy with Norfloxacin Against Methicillin-Resistant Staphylococcus aureus.' MDPI (2025).

- [3] Prokopiev, I.A., et al. 'Genotoxicity of usnic-acid enantiomers in vitro in human peripheral-blood lymphocytes.' Tsitologiya (2017).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pictograms

Irritant

Other CAS

Use Classification

Dates

Explore Compound Types